Cas no 1263181-67-4 (tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate)
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
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- Inchi: 1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-5-12(9-17)7-16-8-13(12,14)15/h16H,4-9H2,1-3H3
- InChI Key: SJIQCZWNDBMUAR-UHFFFAOYSA-N
- SMILES: FC1(CNCC21CN(C(=O)OC(C)(C)C)CCC2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 368
- XLogP3: 1.7
- Topological Polar Surface Area: 41.6
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2886-100MG |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 95% | 100MG |
¥ 3,168.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2886-250MG |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 95% | 250MG |
¥ 5,068.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2886-500MG |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 95% | 500MG |
¥ 8,448.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2886-1G |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 95% | 1g |
¥ 12,672.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2886-5G |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 95% | 5g |
¥ 38,016.00 | 2023-04-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00794024-1g |
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 98% | 1g |
¥12672.0 | 2023-04-03 | |
| Enamine | EN300-1105262-0.05g |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 95% | 0.05g |
$1513.0 | 2023-10-27 | |
| Enamine | EN300-1105262-0.1g |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 95% | 0.1g |
$1585.0 | 2023-10-27 | |
| Enamine | EN300-1105262-0.25g |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 95% | 0.25g |
$1657.0 | 2023-10-27 | |
| Enamine | EN300-1105262-0.5g |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
1263181-67-4 | 95% | 0.5g |
$1728.0 | 2023-10-27 |
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate Suppliers
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Introduction to Tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 1263181-67-4)
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 1263181-67-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the spirocyclic class of molecules, characterized by a central spiro carbon that links two heterocyclic rings. The presence of fluorine atoms and a carboxylate group further enhances its chemical reactivity and potential applications.
The molecular structure of Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate consists of a spiro framework composed of a five-membered azaspiro ring and a seven-membered decane ring. The substitution of two hydrogen atoms at the 4-position with fluorine atoms introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity. Additionally, the tert-butyl group at the 7-position provides steric hindrance, affecting the molecule's conformation and interactions with other molecules.
In recent years, this compound has been explored for its potential applications in drug development and material science. The spirocyclic structure offers a rigid framework that can be tailored for specific biological activities. For instance, the azaspiro moiety has been shown to exhibit bioisosteric properties with other heterocyclic systems, making it a valuable scaffold for designing novel pharmacophores. The fluorine atoms can enhance metabolic stability and binding affinity, which are critical factors in drug design.
One of the most promising areas of research involving Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is its use as a building block for more complex molecules. The carboxylate group at the 7-position can be further functionalized through various chemical reactions, such as esterification or amidation, to create derivatives with tailored properties. These derivatives have shown potential in modulating biological pathways and have been investigated for their role in anti-inflammatory and anticancer therapies.
The fluorinated spirocyclic compounds have also attracted interest in materials science due to their unique optical and electronic properties. The presence of fluorine atoms can lead to enhanced thermal stability and chemical resistance, making these compounds suitable for use in advanced materials such as polymers and liquid crystals. Additionally, the spirocyclic structure can influence the molecule's packing behavior, leading to novel crystalline structures with potential applications in optoelectronics.
Recent studies have demonstrated the utility of Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate in designing ligands for metal complexes. The combination of nitrogen and oxygen donor sites in the azaspiro ring provides multiple coordination opportunities for transition metals, leading to complexes with interesting catalytic properties. These metal complexes have been explored for their role in catalyzing various organic transformations, including cross-coupling reactions and oxidation processes.
The synthesis of Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it more accessible in recent years. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic core with high precision. These synthetic approaches not only facilitate the preparation of this compound but also provide insights into developing new strategies for constructing complex organic molecules.
The pharmacological potential of this compound has been further explored through computational studies and experimental investigations. Molecular modeling techniques have been used to predict how Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate interacts with biological targets such as enzymes and receptors. These studies have provided valuable insights into its binding mode and potential therapeutic applications.
In conclusion, Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 1263181-67-4) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future scientific advancements.
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